Enzymatic vs. Chemical Asymmetric Reduction: Optical Purity of Chiral 1,1-Difluoro-2-propanol
The enzymatic production method using whole-cell biocatalysts achieves >99% ee for chiral-1,1-difluoro-2-propanol, compared to only 5–16% ee obtained via conventional chemical asymmetric reduction using B-chlorodiisopinocampheylborane (DIP-Chloride) or R-Alpine-Borane catalysts [1]. This represents an improvement of at least 83 percentage points in optical purity, a critical parameter for pharmaceutical intermediate quality.
| Evidence Dimension | Enantiomeric excess (ee) of chiral-1,1-difluoro-2-propanol |
|---|---|
| Target Compound Data | >99% ee (R)-enantiomer |
| Comparator Or Baseline | 5% ee (R) using DIP-Chloride; 16% ee (S) using R-Alpine-Borane |
| Quantified Difference | Minimum improvement of 83 percentage points |
| Conditions | Asymmetric reduction of 1,1-difluoroacetone; enzymatic method uses microorganism or enzyme with whole-cell biocatalysis |
Why This Matters
Procurement of >99% ee (2R)-1,1-difluoropropan-2-ol ensures pharmaceutical-grade optical purity that cannot be achieved with racemic or chemically reduced material.
- [1] Public University Corporation Toyama Prefectural University. (2018). PROCESS FOR INDUSTRIAL PRODUCTION OF CHIRAL-1,1-DIFLUORO-2-PROPANOL (U.S. Patent Application No. 20180105840). U.S. Patent and Trademark Office. View Source
